
4-Anilino-5-methoxybenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-5-methoxybenzene-1,2-diol is an organic compound with a complex structure that includes an aniline group, a methoxy group, and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-5-methoxybenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methoxyphenol followed by reduction to form 4-methoxyaniline. This intermediate can then undergo further reactions to introduce the hydroxyl groups at the 1,2-positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-5-methoxybenzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Electrophiles: Such as bromine or nitric acid for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Anilino-5-methoxybenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Anilino-5-methoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aniline and methoxy groups can influence the compound’s electronic properties. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Anilino-5-methoxybenzene-1,2-diol include:
4-Methoxybenzene-1,2-diol: Lacks the aniline group but has similar hydroxyl and methoxy groups.
4-Anilino-1,2-benzenediol: Similar structure but without the methoxy group.
4-Methoxyaniline: Contains the methoxy and aniline groups but lacks the hydroxyl groups.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
66560-39-2 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-anilino-5-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C13H13NO3/c1-17-13-8-12(16)11(15)7-10(13)14-9-5-3-2-4-6-9/h2-8,14-16H,1H3 |
InChI Key |
PJFOFMUAIDNVRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


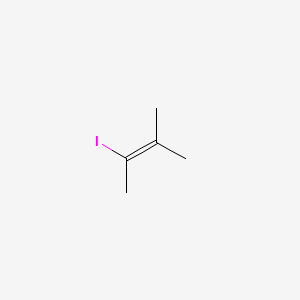
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
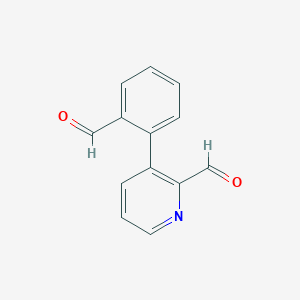
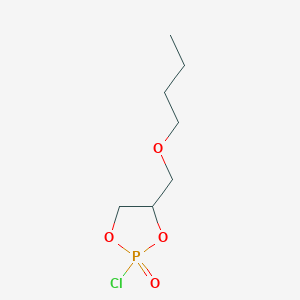
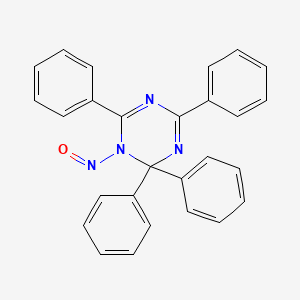
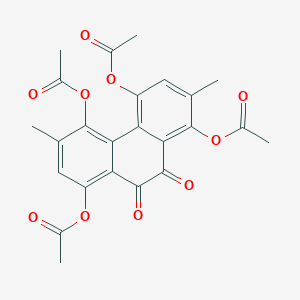

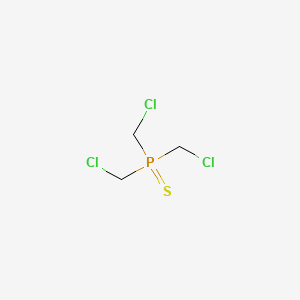
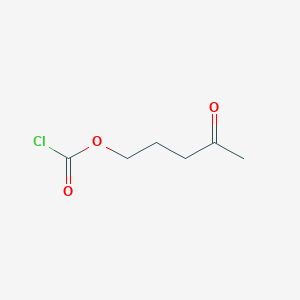
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)


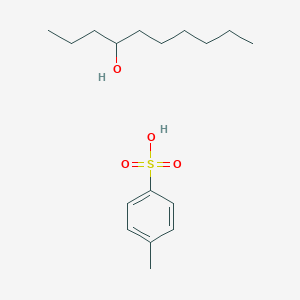
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
